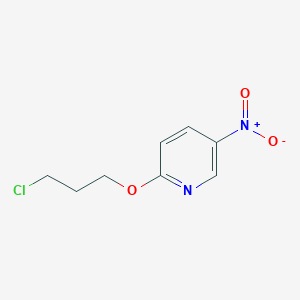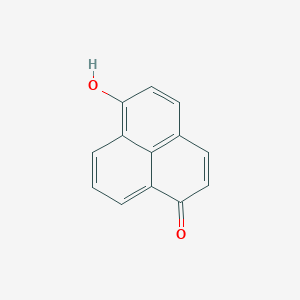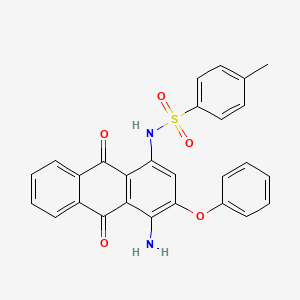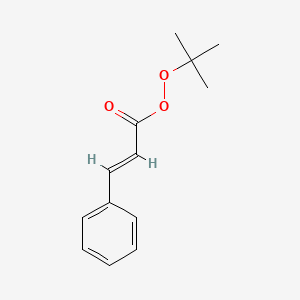
tert-Butyl peroxycinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl peroxycinnamate is an organic peroxide compound that is widely used in various chemical processes. It is known for its ability to initiate polymerization reactions and is often employed as a radical initiator. The compound is characterized by its stability and reactivity, making it a valuable reagent in both industrial and laboratory settings.
Preparation Methods
tert-Butyl peroxycinnamate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl hydroperoxide with cinnamic acid in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained. Industrial production methods often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl peroxycinnamate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role as a radical initiator in polymerization reactions. Common reagents used in these reactions include tert-butyl hydroperoxide and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of tert-butyl hydroperoxide, this compound can undergo oxidation to form tert-butyl alcohol and other byproducts .
Scientific Research Applications
tert-Butyl peroxycinnamate has a wide range of scientific research applications. In chemistry, it is used as a radical initiator for polymerization reactions, which are essential in the production of various polymers and plastics. In biology and medicine, the compound is studied for its potential use in drug delivery systems and as a therapeutic agent. Industrial applications include its use in the manufacture of resins, adhesives, and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl peroxycinnamate involves the generation of free radicals, which initiate polymerization reactions. The compound decomposes to form tert-butyl radicals and other reactive species, which then interact with monomers to form polymers. The molecular targets and pathways involved in these reactions are primarily related to the formation and propagation of free radicals .
Comparison with Similar Compounds
tert-Butyl peroxycinnamate can be compared to other similar compounds, such as tert-butyl peroxybenzoate and tert-butyl hydroperoxide. While all these compounds are used as radical initiators, this compound is unique in its specific reactivity and stability. tert-Butyl peroxybenzoate, for example, is often used in the polymerization of ethylene and other monomers, but it has different thermal stability and decomposition characteristics compared to this compound .
Similar Compounds
- tert-Butyl peroxybenzoate
- tert-Butyl hydroperoxide
- Di-tert-butyl peroxide
These compounds share similar functional groups and reactivity but differ in their specific applications and stability profiles.
Properties
CAS No. |
2123-92-4 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
tert-butyl (E)-3-phenylprop-2-eneperoxoate |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)16-15-12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ |
InChI Key |
BPCBXWVRESTYBG-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)(C)OOC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OOC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)
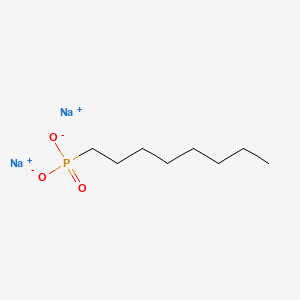
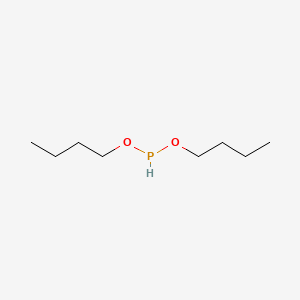
![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)

![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)
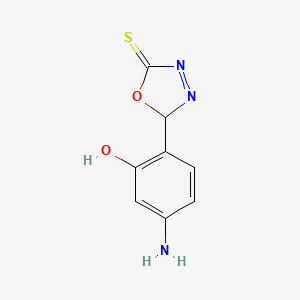
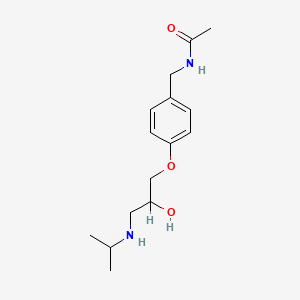
![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
